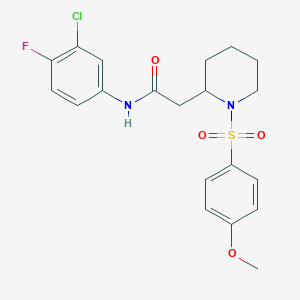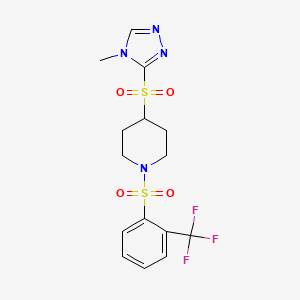![molecular formula C11H11NO B2493619 2a,3,4,5-四氢苯并[cd]吲哚-2(1H)-酮 CAS No. 96933-21-0](/img/structure/B2493619.png)
2a,3,4,5-四氢苯并[cd]吲哚-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused indole and benzene ring system. It has been studied for its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is Atg4B , a cysteine protease . Atg4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for survival, differentiation, development, and homeostasis .
Mode of Action
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one inhibits Atg4B via a structure-based virtual screening and a novel AlphaScreen assay . The compound interacts with Atg4B, inhibiting its protease activity and thereby disrupting the autophagy process .
Biochemical Pathways
The inhibition of Atg4B by 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery. It serves as a critical adaptive mechanism that recycles energy and cellular components to maintain homeostasis and function during metabolic stress .
Result of Action
The inhibition of Atg4B by 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one disrupts the autophagy process . This disruption can have various molecular and cellular effects, depending on the context. For instance, it might lead to the accumulation of damaged proteins and organelles, which can affect cell viability .
生化分析
Biochemical Properties
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one interacts with the enzyme Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process. The interaction between 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one and Atg4B inhibits the activity of the enzyme, thereby influencing the autophagy process .
Cellular Effects
The inhibition of Atg4B by 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one can have significant effects on cellular processes. Autophagy is a critical process for maintaining cellular homeostasis, and disruption of this process can lead to various cellular abnormalities .
Molecular Mechanism
The molecular mechanism of action of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one involves its binding to the enzyme Atg4B . This binding inhibits the activity of Atg4B, thereby disrupting the autophagy process .
Temporal Effects in Laboratory Settings
The effects of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one on Atg4B and the autophagy process have been observed in laboratory settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclization agents such as polyphosphoric acid or Lewis acids. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
化学反应分析
Types of Reactions
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted indoles, which can be further utilized in the synthesis of complex molecules .
相似化合物的比较
Similar Compounds
1,3,4,5-Tetrahydrobenzo[cd]indoles: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds have a similar fused ring system but with different heteroatoms and functional groups.
Uniqueness
2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration and its ability to interact with BET proteins selectively. This selectivity makes it a valuable compound in the development of targeted therapies for various diseases .
属性
IUPAC Name |
2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMOQUKRGIGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
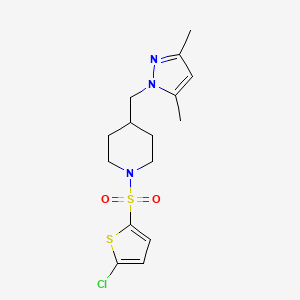
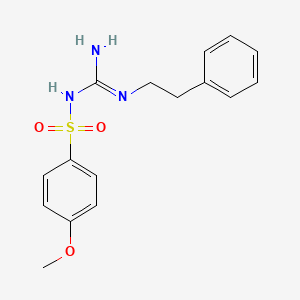
![ethyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2493540.png)
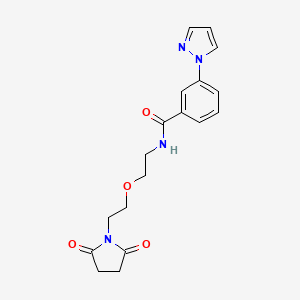
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
![N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide](/img/structure/B2493545.png)
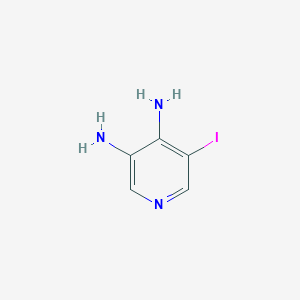
![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
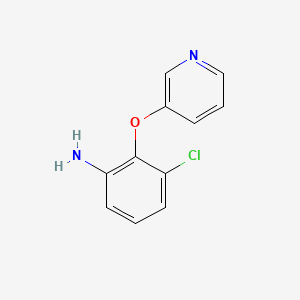
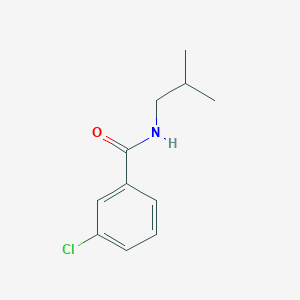
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
